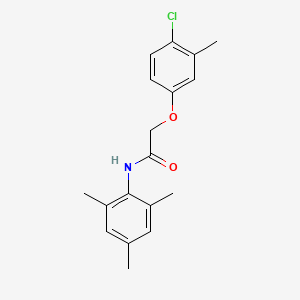

![molecular formula C14H23N3O4S B5519150 1-[(二甲氨基)磺酰基]-N-(2-呋喃甲基)-N-甲基-4-哌啶甲酰胺](/img/structure/B5519150.png)

1-[(二甲氨基)磺酰基]-N-(2-呋喃甲基)-N-甲基-4-哌啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives typically involves strategic functionalization of the piperidine nucleus to introduce various substituents that impact the compound's biological activity. For instance, the introduction of sulfonyl, benzoyl, and alkyl groups has been shown to enhance anti-acetylcholinesterase activity, indicating the importance of substituent variation in modifying biological properties (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is critical in determining their reactivity and interaction with biological targets. For example, the presence of a bulky moiety in the benzamide substituent significantly increases anti-acetylcholinesterase activity, suggesting that the spatial arrangement of functional groups plays a crucial role in the compound's efficacy (Sugimoto et al., 1990).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including substitution and polymerization, which can be utilized to synthesize hyperbranched polymers with potential applications in medicine and industry (Yan & Gao, 2000). These reactions underscore the versatility of piperidine derivatives in chemical synthesis and modification.

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, boiling point, and melting point, are influenced by the nature and position of substituents on the piperidine ring. These properties are essential for determining the compound's suitability for various applications, including its pharmacokinetic profile and formulation design.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of piperidine derivatives, are crucial for their biological activity and interaction with biological systems. The introduction of sulfonyl and benzoyl groups, for example, can significantly enhance the compound's biological activity by modulating its chemical reactivity and binding affinity to biological targets (Sugimoto et al., 1990).

科学研究应用

磺胺类药物在临床和研究中的应用

磺胺类药物,以磺酰胺基团(-SO2NH2)为特征,已在临床和科研中得到广泛应用。这一类化合物,包括1-[(二甲氨基)磺酰基]-N-(2-呋喃甲基)-N-甲基-4-哌啶甲酰胺,表现出多种多样的生物活性,使其在各个治疗领域具有价值。磺胺类药物在利尿剂、碳酸酐酶抑制剂(CAIs)、抗癫痫药、抗精神病药和 COX2 抑制剂的开发中发挥了重要作用。最近的研究重点探索了磺胺类药物靶向肿瘤相关异构体 CA IX/XII,表明其在癌症治疗中的潜力。此外,包含磺胺基团的化合物,如阿普昔布和帕唑帕尼,表现出显着的抗肿瘤活性。磺胺类药物的结构基序仍然是开发选择性青光眼药物和抗肿瘤剂的重点 (Carta, Scozzafava, & Supuran, 2012)。

N-磺酰氨基氮杂酮及其生物学意义

N-磺酰氨基氮杂酮是磺胺类药物的一个子集,具有重要的临床前意义。对其生物活性的广泛研究揭示了它们作为利尿剂、降压药、抗炎药和抗癌剂的作用。值得注意的是,这一研究途径通过竞争性 AMPA 受体拮抗作用,为癫痫和精神分裂症等神经系统疾病的潜在治疗方法开辟了道路。N-磺酰氨基氮杂酮的多功能性突显了磺胺类药物在药物化学中的广泛应用范围,进一步强调了基于磺胺类的化合物在开发新治疗策略中的关键作用 (Elgemeie, Azzam, & Elsayed, 2019)。

二甲基亚砜 (DMSO) 在科学研究中的应用

二甲基亚砜 (DMSO),虽然不是磺胺类药物,但它具有磺酰基团,并因其独特的特性而被广泛用于研究和临床应用中。DMSO 能够穿透生物膜、作为不溶性物质的溶剂,并且作为自由基清除剂,使其在研究药物递送机制、冷冻保存和作为治疗剂方面具有不可估量的价值。它的应用范围从促进药物吸收到作为抗炎剂,展示了含磺酰基化合物在科学研究和治疗中的多功能性和重要性 (Kiefer, Noack, & Kirchner, 2011)。

属性

IUPAC Name |

1-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-methylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O4S/c1-15(2)22(19,20)17-8-6-12(7-9-17)14(18)16(3)11-13-5-4-10-21-13/h4-5,10,12H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNBUHVAPFVHDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N(C)CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5519081.png)

![2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}piperidine](/img/structure/B5519090.png)

![9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5519094.png)

![5,6-dimethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5519102.png)

![(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol](/img/structure/B5519106.png)

![N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5519124.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5519137.png)

![6-[(2-fluorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5519142.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperidine](/img/structure/B5519156.png)

![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5519158.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5519162.png)

![3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519167.png)